
N-ethyl-N-phenyl-N'-3-pyridinylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-N-phenyl-N'-3-pyridinylthiourea is a compound of interest in various fields of chemistry and material science due to its unique structural properties and potential applications. This compound belongs to the class of thioureas, which are known for their versatility in chemical reactions and synthesis of heterocyclic compounds. Thioureas play a crucial role in the synthesis of pyridine-based heterocycles, which are fundamental structures in many pharmaceuticals and materials.
Synthesis Analysis
The synthesis of pyridine-based heterocycles, including derivatives similar to N-ethyl-N-phenyl-N'-3-pyridinylthiourea, involves the reaction of amino esters with phenylisothiocyanate in boiling ethanol. This process yields thiourea derivatives, which under various cyclization reactions lead to different pyridothienopyrimidine derivatives (El-kashef et al., 2010).
Molecular Structure Analysis
The molecular structure of thiourea derivatives is characterized by X-ray structural studies, which provide insight into the arrangement of atoms and the bonding patterns within the molecule. Such analyses reveal the configuration of the thiourea backbone and its substitution patterns, essential for understanding the compound's chemical behavior (Singh et al., 2008).
Chemical Reactions and Properties
Thioureas are known for their reactivity in various chemical reactions, including nucleophilic addition and substitution reactions. The chemical properties of N-ethyl-N-phenyl-N'-3-pyridinylthiourea derivatives are influenced by the thiourea group, which can act as a ligand in complexation reactions or as a nucleophile in addition reactions. These properties are pivotal in the synthesis of complex heterocyclic structures and in applications where specific reactivity patterns are required.
Physical Properties Analysis
The physical properties of N-ethyl-N-phenyl-N'-3-pyridinylthiourea derivatives, such as solubility, melting point, and crystalline structure, are determined by their molecular structure. X-ray crystallography studies provide detailed information on the crystalline structure, showing how molecules pack in the solid state and the types of intermolecular interactions present, which can affect the compound's physical properties (Suresh et al., 2007).
Applications De Recherche Scientifique
Organic Synthesis Applications
In organic synthesis, N-ethyl-N-phenyl-N'-3-pyridinylthiourea derivatives are explored for their roles in facilitating complex chemical reactions. For instance, they have been utilized in phosphine-catalyzed [4 + 2] annulation reactions to synthesize highly functionalized tetrahydropyridines, showcasing their utility in constructing nitrogen-containing heterocycles with high regioselectivity and excellent yields (Zhu, Lan, & Kwon, 2003). Additionally, their application in remote meta-C–H activation using a pyridine-based template illustrates the strategic manipulation of molecule geometry for selective chemical transformations (Chu et al., 2015).
Materials Science and Sensing
In materials science, derivatives of N-ethyl-N-phenyl-N'-3-pyridinylthiourea have been developed for fluorescent sensing applications. For example, heteroatom-containing organic fluorophores based on such derivatives demonstrate aggregation-induced emission (AIE) properties, making them effective for fluorescent pH sensing in various environments. This illustrates the compound's potential in creating sensitive and reversible sensors for monitoring pH changes (Yang et al., 2013).
Medicinal Chemistry and Drug Discovery
In the realm of medicinal chemistry, N-ethyl-N-phenyl-N'-3-pyridinylthiourea derivatives have been explored for their biological activities, including antimicrobial properties. Research on substituted benzylidenehydrazinylpyridinium derivatives, for example, has revealed compounds with significant antibacterial and antifungal activities, suggesting their potential as leads for developing new antimicrobial agents (Alptüzün et al., 2009). Additionally, studies on ethyl pyruvate, though not directly mentioning N-ethyl-N-phenyl-N'-3-pyridinylthiourea, highlight the broader interest in pyridine derivatives for neuroprotective and therapeutic effects in models of Parkinson’s disease (Huh et al., 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-ethyl-1-phenyl-3-pyridin-3-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3S/c1-2-17(13-8-4-3-5-9-13)14(18)16-12-7-6-10-15-11-12/h3-11H,2H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPSFFNWOPJXDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=S)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24794440 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[5-(4-ethoxybenzyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}cyclobutanecarboxamide](/img/structure/B5597797.png)
![1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5597810.png)

![5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5597822.png)
![2-mercapto-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B5597827.png)
![4-{(dimethylamino)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}phenol](/img/structure/B5597834.png)
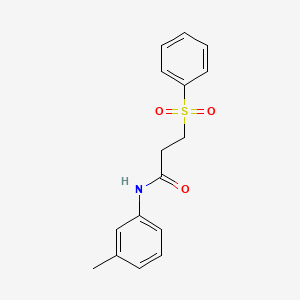
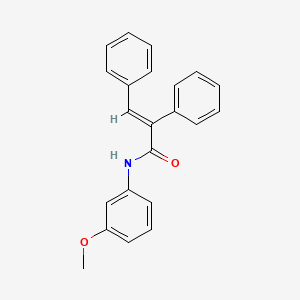
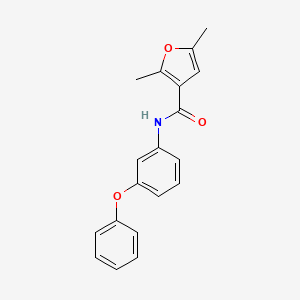
![4-isopropoxy-N-[4-(4-methyl-1-piperazinyl)benzyl]benzamide](/img/structure/B5597877.png)
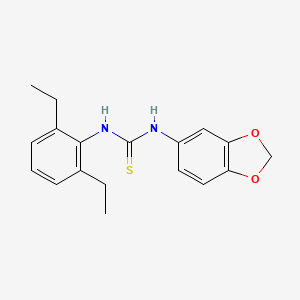
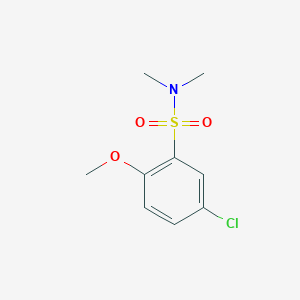
![3-(3-hydroxy-3-methylbutyl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)benzamide](/img/structure/B5597893.png)